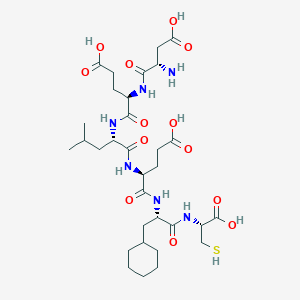

Asp-D-Glu-Leu-Glu-Cha-Cys

Description

Properties

Molecular Formula |

C32H52N6O13S |

|---|---|

Molecular Weight |

760.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H52N6O13S/c1-16(2)12-21(36-28(46)19(8-10-24(39)40)34-27(45)18(33)14-26(43)44)30(48)35-20(9-11-25(41)42)29(47)37-22(13-17-6-4-3-5-7-17)31(49)38-23(15-52)32(50)51/h16-23,52H,3-15,33H2,1-2H3,(H,34,45)(H,35,48)(H,36,46)(H,37,47)(H,38,49)(H,39,40)(H,41,42)(H,43,44)(H,50,51)/t18-,19+,20-,21-,22-,23-/m0/s1 |

InChI Key |

ZFRKNLVWQDBGEY-ZKPZVSKHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Rational Design and Structural Optimization of Asp D Glu Leu Glu Cha Cys

Strategic Integration of D-Amino Acids in Peptide Engineering

The incorporation of non-standard amino acids, particularly D-amino acids, represents a powerful strategy in peptide engineering to enhance stability and modulate biological activity. Unlike their naturally occurring L-counterparts, D-amino acids are not readily recognized by proteases, the enzymes responsible for peptide degradation in the body. nih.govamericanpeptidesociety.org This intrinsic resistance to proteolysis significantly extends the in-vivo half-life of peptide-based therapeutics. americanpeptidesociety.org

Stereochemical Implications of D-Aspartic Acid and D-Glutamic Acid in Peptide Scaffolds

The stereochemistry of amino acids is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The introduction of D-amino acids, such as D-Aspartic acid (D-Asp) and D-Glutamic acid (D-Glu), into a peptide sequence induces specific conformational changes that can be both beneficial and disruptive. nih.gov

In the context of Asp-D-Glu-Leu-Glu-Cha-Cys, the inclusion of D-Asp and D-Glu at specific positions is a deliberate design choice. D-Aspartic acid and D-Glutamic acid are known to be involved in various physiological processes, and their D-isomers can act as neurotransmitters or modulators of N-methyl-D-aspartate (NMDA) receptors. mdpi.commdpi.com The precise stereochemical arrangement within the peptide scaffold can influence its binding affinity and selectivity for its intended biological target.

It is important to note that the spontaneous racemization of L-aspartic acid to its D-isomer can occur in long-lived proteins, highlighting the natural occurrence and potential biological relevance of D-Asp. mdpi.com The strategic placement of D-amino acids in synthetic peptides allows for the rational control of these stereochemical properties to optimize therapeutic potential.

Influence of D-Glutamic Acid on Peptide Conformation and Proteolytic Stability

The incorporation of D-Glutamic acid (D-Glu) into a peptide sequence has a profound impact on both its conformation and its resistance to enzymatic degradation. The presence of a D-amino acid disrupts the typical recognition sites for proteases, which are stereospecific for L-amino acids. nih.govamericanpeptidesociety.org This steric hindrance significantly slows down the rate of proteolysis, thereby enhancing the peptide's stability in biological systems. pnas.org

Beyond stability, the introduction of D-Glu can induce specific conformational changes in the peptide backbone. nih.gov Depending on its position within the sequence, a D-amino acid can promote the formation of β-turns or other secondary structures that may be essential for biological activity. researchgate.net In some cases, the introduction of negatively charged D-glutamic acids has been shown to increase the tumor-to-background contrast and metabolic stability of imaging probes. nih.gov

The conformational flexibility of a peptide is often linked to its susceptibility to enzymatic degradation. By introducing conformational constraints through the use of D-amino acids, the peptide can be locked into a more stable and biologically active conformation. unc.edu This strategy is a cornerstone of modern peptide drug design, allowing for the creation of molecules with improved pharmacokinetic profiles. nih.gov

Utilization of Non-Canonical Amino Acids for Functional Enhancement

The inclusion of non-canonical amino acids (ncAAs) in peptide design offers a powerful tool to expand the chemical diversity and functional capabilities beyond what is achievable with the 20 standard proteinogenic amino acids. biorxiv.orgnih.gov These unique building blocks can introduce novel side-chain functionalities, alter backbone conformations, and enhance proteolytic stability, leading to peptides with improved therapeutic properties. nih.gov

Design Considerations for Incorporating Cyclohexylalanine (Cha) within Peptide Sequences

Cyclohexylalanine (Cha) is a non-canonical amino acid characterized by its bulky and hydrophobic cyclohexyl side chain. biorxiv.org Its incorporation into a peptide sequence is a strategic choice aimed at modulating the peptide's hydrophobicity and steric bulk, which can significantly influence its structure and function. biorxiv.orgresearchgate.net

One of the primary considerations when incorporating Cha is its impact on peptide conformation. The cyclohexyl group is more sterically demanding than the side chains of natural aliphatic amino acids like leucine (B10760876) or isoleucine. This bulkiness can restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures. researchgate.net For instance, Cha has been shown to stabilize β-sheet conformations through favorable cross-strand interactions. researchgate.net

Furthermore, the high hydrophobicity of Cha can enhance a peptide's interaction with nonpolar environments, such as lipid membranes or hydrophobic pockets of target proteins. acs.orgnih.gov This property is particularly valuable in the design of antimicrobial peptides and cell-penetrating peptides. acs.org However, the increased hydrophobicity can also lead to solubility challenges, which must be carefully managed during the design process. biorxiv.org

The synthesis of peptides containing sterically hindered amino acids like Cha can also present challenges. Optimized coupling conditions during solid-phase peptide synthesis (SPPS) are often necessary to ensure efficient incorporation without side reactions.

Impact of Cyclohexylalanine on Peptide-Target Interaction Interfaces

The incorporation of Cyclohexylalanine (Cha) into a peptide sequence can have a profound effect on its binding affinity and selectivity for a biological target. The unique properties of the Cha side chain—its bulk, hydrophobicity, and non-aromatic nature—can significantly alter the peptide-target interaction interface. biorxiv.orgacs.org

The increased hydrophobicity imparted by Cha can drive stronger binding to hydrophobic pockets on a target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. biorxiv.orgresearchgate.net This can result in enhanced potency and selectivity. For example, replacing a natural hydrophobic residue with Cha has been shown to improve the activity of various bioactive peptides. nih.gov

The steric bulk of the cyclohexyl group can also play a crucial role in shaping the interaction interface. It can create a more extensive contact surface with the target, leading to an increased number of van der Waals interactions. mountainscholar.org This can contribute to a tighter and more specific binding event. Conversely, the bulkiness of Cha can also introduce steric clashes if not properly accommodated within the binding site, highlighting the importance of rational design and structural information.

Structure-Activity Relationship (SAR) in Peptide Inhibitor Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of designing and optimizing peptide inhibitors. These studies systematically explore how modifications to the peptide's structure influence its biological activity, providing crucial insights for developing more potent and selective therapeutic agents. diva-portal.orguq.edu.au

The core principle of SAR is to identify the key structural features of a peptide that are responsible for its interaction with a biological target. This is often achieved by creating a series of analogues where specific amino acids are substituted, modified, or deleted, and then evaluating the impact of these changes on activity. uit.no For instance, alanine (B10760859) scanning mutagenesis, where individual amino acids are replaced with alanine, can help identify "hot spot" residues that contribute significantly to the binding energy. nih.gov

In the context of the peptide this compound, a systematic SAR study would involve creating a library of related peptides with variations at each position. For example, one could investigate the effect of:

Stereochemistry: Replacing the D-amino acids with their L-counterparts to assess the importance of the D-configuration for stability and activity.

Side-chain properties: Substituting the non-canonical amino acid Cha with other hydrophobic residues (e.g., Phenylalanine, Leucine) to understand the role of its specific size and shape.

Charge: Modifying the acidic residues (Asp, Glu) to neutral or basic amino acids to probe the significance of electrostatic interactions.

Peptide length: Truncating or extending the peptide to determine the minimal sequence required for activity. diva-portal.org

The data generated from these studies, often in the form of IC50 or Ki values from in vitro assays, allows for the construction of a detailed SAR map. diva-portal.org This map guides the rational design of next-generation inhibitors with improved properties, such as enhanced potency, greater stability, and increased cell permeability. nih.gov

Contribution of Individual Amino Acid Residues (Asp, D-Glu, Leu, Glu, Cha, Cys) to Peptide Activity

The activity of the peptide inhibitor "this compound" is a result of the specific contributions of each of its amino acid residues, which occupy distinct pockets (from P6 to P1) of the HCV NS3 protease active site. The consensus sequence for NS3 protease cleavage sites often features acidic residues at the N-terminus and a Cysteine at the P1 position, guiding the initial design of peptide-based inhibitors. diva-portal.org

Aspartic Acid (Asp) and D-Glutamic Acid (D-Glu) at P6 and P5: The N-terminal acidic residues are crucial for the inhibitory activity. diva-portal.orgplos.org The negatively charged side chains of Aspartic Acid at P6 and Glutamic Acid at P5 are thought to form critical electrostatic interactions with positively charged residues within the S6 and S5 binding pockets of the protease. plos.orgnih.gov The incorporation of a D-Glutamic acid at the P5 position is a strategic modification. While the L-isomer is naturally occurring, the use of a D-amino acid can confer increased resistance to proteolytic degradation by host or viral enzymes, thereby enhancing the peptide's stability and in vivo half-life. diva-portal.orgunina.it Studies on related hexapeptide inhibitors have shown that the presence of D-Glu at P5 can significantly influence potency. For instance, a comparison between Ac-Asp-D-Glu -Leu-Glu-Cha-Cys-OH and its L-Glu counterpart (Ac-Asp-Glu -Leu-Glu-Cha-Cys-OH) revealed a notable difference in their inhibitory constants (Ki), highlighting the stereochemistry's importance at this position. diva-portal.org

Cyclohexylalanine (Cha) at P2: The P2 position is critical for achieving high potency in this class of inhibitors. Cyclohexylalanine (Cha), a non-natural, bulky hydrophobic amino acid, is a common and effective substituent at this position. diva-portal.orgacs.org The cyclohexyl ring is thought to make extensive hydrophobic contacts within the spacious S2 pocket of the NS3 protease, thereby significantly enhancing the binding affinity. acs.orgnih.gov The use of such rigid and hydrophobic residues at P2 is a common strategy to improve the potency of peptidyl protease inhibitors. acs.org

Cysteine (Cys) at P1: The Cysteine residue at the P1 position mimics the natural cleavage site of the HCV polyprotein. diva-portal.orgnih.gov The thiol group of Cysteine can play a role in the interaction with the active site. However, the chemical instability of Cysteine has prompted research into more stable replacements. diva-portal.org While substitutions can be made, they often result in a decrease in inhibitory activity, underscoring the importance of the Cysteine residue for optimal potency in this specific peptide scaffold. diva-portal.org

The following table summarizes the inhibitory potencies of "Ac-Asp-D-Glu-Leu-Glu-Cha-Cys-OH" and related hexapeptide inhibitors against the full-length HCV NS3 protease, illustrating the impact of residue variations.

| Compound Sequence | Ki (µM) against Full-Length NS3 | Reference |

| Ac-Asp-D-Glu -Leu-Glu-Cha-Cys-OH | 0.18 ± 0.03 | diva-portal.org |

| Ac-Asp-Glu -Leu-Glu-Cha-Cys-OH | 0.49 ± 0.10 | diva-portal.org |

| Ac-Asp-D-Gla-Leu-Ile-Cha-Cys-OH | 0.012 ± 0.002 | diva-portal.org |

| Ac-Asp-Glu-Dif -Glu-Cha-Cys-OH | 0.041 ± 0.006 | diva-portal.org |

| Ac-Asp-Glu-Met -Glu-Cha-Cys-OH | 1.04 ± 0.24 | diva-portal.org |

| Ac-Asp-Glu-Dif-Ile -Cha-Cys-OH | 0.22 ± 0.04 | diva-portal.org |

| Ac-Asp-Glu-Dif-Lys -Cha-Cys-OH | 1.24 ± 0.26 | diva-portal.org |

Data sourced from Johansson, A. (2003). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. diva-portal.org

Evaluation of C-terminal Modifications, including Carboxylate and Bioisosteres, on Peptide Potency

The C-terminal carboxylate group of the P1 Cysteine residue is a critical determinant of the inhibitory potency of "this compound" and related compounds. researchgate.net This negatively charged group provides a key anchoring point within the protease's active site, engaging in important electrostatic and hydrogen bonding interactions. researchgate.netacs.org However, the inherent liabilities of a free carboxylate group, such as poor cell permeability and rapid metabolism, have driven the exploration of bioisosteric replacements. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can maintain or even enhance biological activity while improving pharmacokinetic properties. nih.govamazonaws.com

Acyl Sulfonamides: A particularly successful C-terminal modification for this class of HCV NS3 protease inhibitors has been the replacement of the carboxylate with an acyl sulfonamide. nih.govresearchgate.net This bioisosteric substitution has been shown to yield inhibitors with significantly increased potency. For instance, a related hexapeptide, Suc-Asp-D-Glu-Leu-Ile-Cha-Cys-OH, with a C-terminal carboxylate, exhibited a Ki of 28 nM. nih.gov In contrast, replacing the C-terminal Cysteine-carboxylate with Norvaline-acylsulfonamide (Suc-Asp-D-Glu-Leu-Ile-Cha-Nva-NHSO2Ph) resulted in a Ki of 13.6 nM, and a version with ACPC-acylsulfonamide (Suc-Asp-D-Glu-Leu-Ile-Cha-ACPC-NHSO2Ph) showed a remarkable Ki of 3.8 nM, representing a nearly 20-fold increase in potency compared to the carboxylate counterparts. nih.gov The acyl sulfonamide moiety is believed to form more extensive hydrogen bond networks within the active site, contributing to the enhanced binding affinity. amazonaws.com

Tetrazoles: Another non-classical bioisostere for the carboxylic acid group is the tetrazole ring. amazonaws.comresearchgate.net Tetrazoles have a similar pKa to carboxylic acids and can act as effective mimics. amazonaws.com Studies on HCV NS3 protease inhibitors have shown that bioisosteric replacement of the C-terminal carboxylate with a tetrazole group can result in inhibitors with comparable potency to the original carboxylate-containing peptides. nih.gov

The table below presents a comparison of the inhibitory potencies of C-terminally modified peptides, demonstrating the impact of bioisosteric replacement.

| Compound | C-terminal Moiety | Ki (nM) | Reference | | :--- | :--- | :--- | | Suc-Asp-D-Glu-Leu-Ile-Cha-Cys-OH | Carboxylate | 28 | nih.gov | | Suc-Asp-D-Glu-Leu-Ile-Cha-Nva-NHSO2Ph | Acyl Sulfonamide | 13.6 | nih.gov | | Suc-Asp-D-Glu-Leu-Ile-Cha-ACPC-NHSO2Ph | Acyl Sulfonamide | 3.8 | nih.gov |

Data sourced from Johansson et al. (2003). Acyl sulfonamides as potent protease inhibitors of the hepatitis C virus full-Length NS3 (protease-helicase/NTPase): a comparative study of different C-terminals. nih.gov

Conformational Design Strategies and Their Role in Peptide Efficacy

For peptide inhibitors of the HCV NS3 protease, which bind in an extended β-strand conformation, several strategies are employed to achieve conformational constraint. oup.com

Macrocyclization: One of the most effective strategies is macrocyclization, where the peptide is cyclized through the formation of a covalent bond between the side chains of two amino acids or between the N- and C-termini. frontiersin.org This approach significantly reduces the number of accessible conformations, favoring the one required for binding. frontiersin.org While specific macrocyclization studies on "this compound" are not detailed, this strategy has been successfully applied to other peptide-based HCV NS3 protease inhibitors, leading to substantial improvements in potency. acs.org

Incorporation of Conformationally Restricted Amino Acids: The use of non-natural amino acids with restricted conformational freedom, such as the cyclohexylalanine (Cha) already present in the target peptide, is another key strategy. acs.org Proline and its derivatives are also frequently incorporated into peptide backbones to induce specific turns and rigidify the structure. acs.org These constrained residues help to lock the peptide into a conformation that is more complementary to the enzyme's active site.

NMR and X-ray Crystallography: The rational application of these conformational design strategies is heavily reliant on structural information obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govoup.com NMR studies of related peptide inhibitors bound to the NS3 protease have been instrumental in revealing the extended β-sheet-like conformation adopted upon binding. nih.gov This structural insight provides a template for the design of more rigid analogs, including macrocyclic and stapled peptides, that mimic this bioactive conformation. frontiersin.org By understanding the three-dimensional structure of the peptide-protease complex, medicinal chemists can more effectively design next-generation inhibitors with improved efficacy.

Advanced Synthetic Methodologies for Asp D Glu Leu Glu Cha Cys

Solid-Phase Peptide Synthesis (SPPS) Techniques for Complex Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. asm.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. beilstein-journals.org The process begins by anchoring the C-terminal amino acid to the resin, followed by cycles of deprotection of the N-terminal group and coupling of the next protected amino acid. asm.org The use of excess soluble reagents helps drive the reactions to completion, and purification is simplified as by-products and excess reagents are washed away by filtration. nih.gov This stepwise approach on a solid support is particularly advantageous for assembling complex peptides like Asp-D-Glu-Leu-Glu-Cha-Cys, which contains non-standard residues that demand precise control over the coupling steps. beilstein-journals.org

The inclusion of D-amino acids and non-canonical amino acids (ncAAs) into a peptide sequence via SPPS presents unique challenges that necessitate methodological enhancements. asm.orgresearchgate.net The incorporation of D-amino acids, such as the D-Glutamic acid in the target peptide, can be complicated by the risk of epimerization (the conversion of one stereoisomer to another) at the alpha-carbon, particularly during the activation step of the coupling reaction. acs.orgnih.gov Non-canonical amino acids like Cyclohexylalanine (Cha), which possess bulky side chains, can cause steric hindrance, leading to slower and incomplete coupling reactions. lifetein.com

To overcome these obstacles, researchers employ several advanced strategies. The choice of coupling reagent is critical. High-efficiency reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate difficult couplings with sterically hindered amino acids. acs.orgnih.gov Additionally, optimizing reaction conditions, such as extending coupling times or performing double couplings, can help ensure the complete incorporation of these challenging residues.

| Challenge | Amino Acid Type | Example in Sequence | Methodological Solution | Rationale |

|---|---|---|---|---|

| Risk of Epimerization | D-Amino Acid | D-Glu | Use of specific coupling reagents (e.g., HATU) and optimized base (e.g., TMP). acs.orgnih.gov | Minimizes the formation of oxazolone (B7731731) intermediates that are prone to racemization. acs.org |

| Steric Hindrance | Non-Canonical Amino Acid | Cha | Employing high-efficiency coupling reagents, extended reaction times, or double coupling protocols. beilstein-journals.org | Ensures the coupling reaction proceeds to completion despite the physical bulk of the amino acid side chain. |

While the vast majority of SPPS is conducted in the C-terminus to N-terminus (C-to-N) direction, an alternative approach known as N-to-C directed, or "inverse," synthesis offers distinct advantages, particularly for peptides requiring C-terminal modification. nih.govacs.org In this method, the N-terminal amino acid is first attached to the solid support, typically via its side chain, and the peptide is elongated by adding successive amino acid building blocks to the C-terminus. nih.govacs.org

This inverse approach is highly relevant for this compound, as the C-terminal Cysteine residue is a prime site for post-synthetic modifications like cyclization or conjugation. qyaobio.com Synthesizing the peptide in the N-to-C direction leaves the C-terminal carboxyl group free for such modifications while the peptide is still attached to the resin. nih.gov While historically challenged by a higher risk of racemization, recent advancements have identified optimized conditions, such as using amino acid silyl (B83357) esters as building blocks with HATU as the coupling reagent, to achieve good yields with low epimerization. acs.orgnih.gov This method provides an attractive alternative for producing short, C-terminally modified peptides. acs.org

Post-Synthetic Chemical Modifications for Modulating Peptide Properties

Following the successful assembly of the linear peptide chain, post-synthetic modifications are often performed to enhance its structural and functional characteristics. These chemical alterations can improve stability, constrain conformation to increase bioactivity, and alter pharmacological behavior for research purposes.

Peptide cyclization is a powerful strategy for improving stability against enzymatic degradation and for locking the peptide into a specific, biologically active conformation. sb-peptide.com The presence of a Cysteine residue in the this compound sequence makes it an ideal candidate for several cyclization methods.

One common approach is the formation of a disulfide bridge, which involves the oxidation of the thiol groups of two cysteine residues to form a covalent cystine bond. qyaobio.comnih.gov This can be achieved through simple air oxidation or by using specific reagents. researchgate.net A more robust and stable linkage can be created through thioether cyclization. qyaobio.comsb-peptide.com This method involves reacting the nucleophilic thiol group of the Cysteine side chain with an electrophilic group, such as a chloroacetyl or bromoacetyl moiety, that has been incorporated elsewhere in the peptide, forming a stable thioether bond. sb-peptide.com These constrained cyclic structures can lead to increased receptor affinity and selectivity. sb-peptide.com

| Cyclization Method | Reactive Residue(s) | Bond Type | Key Advantages | Considerations |

|---|---|---|---|---|

| Disulfide Bridge Formation | Two Cysteine Residues | Disulfide (S-S) | Relatively simple to perform via oxidation. nih.govresearchgate.net | Susceptible to reduction in biological environments; risk of forming dimers or multimers. qyaobio.comresearchgate.net |

| Thioether Cyclization | One Cysteine and one electrophilically modified residue | Thioether (C-S-C) | Forms a highly stable, covalent bond resistant to reduction. qyaobio.com | Requires incorporation of a non-standard amino acid or N-terminal modification with a reactive linker. sb-peptide.com |

| Head-to-Tail Cyclization | N-terminal amine and C-terminal carboxyl group | Amide Bond | Creates a fully cyclic backbone, significantly increasing stability. researchgate.net | Can be a slow process and prone to side reactions like dimerization. unimelb.edu.au |

To improve the pharmacokinetic profile of peptides for research, conjugation with moieties like lipid chains or polyethylene (B3416737) glycol (PEG) is a widely used strategy. nih.govbiochempeg.com These modifications can enhance solubility, extend half-life, and alter biodistribution.

Lipidation involves the covalent attachment of a fatty acid chain to the peptide. biochempeg.comnih.gov This modification increases the peptide's hydrophobicity, which can promote binding to serum albumin, effectively creating a circulating reservoir that reduces renal clearance and prolongs the peptide's half-life. biochempeg.com Lipidation can also enhance the peptide's ability to permeate cell membranes. nih.gov The Cysteine residue in this compound provides a convenient handle for lipidation through its reactive thiol group. nih.gov

PEGylation is the process of attaching one or more PEG chains to a peptide. researchgate.net PEG is a hydrophilic and biocompatible polymer that increases the hydrodynamic volume of the peptide. researchgate.net This larger size shields the peptide from proteolytic enzymes and reduces its clearance rate by the kidneys. researchgate.net PEGylation can be achieved by reacting a PEG molecule functionalized with a reactive group, such as a maleimide, with the thiol of a cysteine residue. nih.gov

| Conjugation Approach | Attached Moiety | Primary Purpose in Research | Effect on Pharmacological Behavior | Common Attachment Site |

|---|---|---|---|---|

| Lipidation | Fatty Acid Chain (e.g., Palmitic acid) | Increase plasma half-life and membrane permeability. biochempeg.comnih.gov | Promotes binding to serum albumin, reducing renal clearance. biochempeg.com | Cysteine thiol, Lysine amine. biochempeg.comnih.gov |

| PEGylation | Polyethylene Glycol (PEG) | Increase half-life and reduce immunogenicity. researchgate.net | Increases hydrodynamic size, shielding from proteases and reducing kidney filtration. researchgate.net | Cysteine thiol (via maleimide-thiol reaction), Lysine amine. nih.govresearchgate.net |

Mechanistic Elucidation of Asp D Glu Leu Glu Cha Cys Interactions

Identification and Characterization of Specific Molecular Targets.

The primary molecular target for the peptide inhibitor Asp-D-Glu-Leu-Glu-Cha-Cys is the Hepatitis C Virus (HCV) NS3 protease. nih.govresearchgate.net This enzyme is a serine protease that plays an essential role in the viral life cycle by processing the HCV polyprotein into mature, functional viral proteins. nih.govnih.gov The NS3 protease is a well-established and attractive target for antiviral drug development due to its critical function in viral replication. nih.govresearchgate.net The inhibition of NS3 protease activity effectively blocks the viral maturation process, thereby suppressing viral propagation. researchgate.net Peptide inhibitors, such as this compound, are designed to mimic the natural substrates of the NS3 protease, allowing them to bind to the active site and block its catalytic function. acs.org

Detailed Analysis of Enzyme Inhibition Mechanisms.

The catalytic activity of the HCV NS3 protease relies on a classic catalytic triad (B1167595) composed of Histidine-57, Aspartic acid-81, and Serine-139. nih.gov Peptide inhibitors like this compound are designed to interact with this triad to block the enzyme's function. The mechanism of inhibition typically involves the formation of a stable, non-covalent complex with the active site. The peptide backbone and side chains of the inhibitor can form hydrogen bonds and other interactions with the catalytic triad residues. For instance, the carboxylate groups of the Aspartic acid and Glutamic acid residues in the peptide can form electrostatic interactions with the positively charged Histidine-57 under certain pH conditions. The Cysteine residue, depending on its position and modification, could potentially interact with the catalytic Serine-139, preventing it from participating in the hydrolysis of the peptide bond of the natural substrate.

The substrate-binding site of the HCV NS3 protease is a relatively shallow and extended groove that is subdivided into several pockets (S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acid residues. nih.gov The binding of the peptide inhibitor this compound within these pockets is crucial for its inhibitory activity. The specificity of the inhibitor is determined by how well its amino acid side chains fit into these corresponding pockets.

| Peptide Residue | Corresponding Binding Pocket | Potential Interactions |

| Asp | S6 | The acidic side chain of Aspartic acid can form favorable electrostatic interactions with basic residues at the entrance of the binding groove. |

| D-Glu | S5 | The D-amino acid configuration may influence the peptide's conformation, potentially allowing for unique interactions within the S5 pocket. The acidic side chain can engage in hydrogen bonding. |

| Leu | S4 | The hydrophobic isobutyl side chain of Leucine (B10760876) is well-suited to occupy the hydrophobic S4 pocket, contributing to the binding affinity through van der Waals interactions. |

| Glu | S3 | The acidic side chain of Glutamic acid can form hydrogen bonds and electrostatic interactions with residues lining the S3 pocket. |

| Cha | S2 | The bulky and hydrophobic cyclohexylalanine (Cha) side chain is designed to fit into the spacious and hydrophobic S2 pocket, a key determinant for inhibitor potency. |

| Cys | S1 | The Cysteine residue occupies the S1 pocket, which is a critical pocket for substrate recognition and cleavage. The nature of the interaction can vary depending on the specific inhibitor design. |

This table illustrates the putative interactions between the amino acid residues of the peptide inhibitor and the substrate-binding pockets of the HCV NS3 protease based on general principles of protease-inhibitor binding.

The binding affinity of this compound to the HCV NS3 protease is governed by a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions: The acidic residues, Aspartic acid and Glutamic acid, in the peptide sequence introduce negative charges that can form salt bridges and hydrogen bonds with positively charged or polar residues within the enzyme's active site. These interactions are crucial for the initial recognition and proper orientation of the inhibitor within the binding groove.

Hydrophobic Interactions: The nonpolar side chains of Leucine and Cyclohexylalanine (Cha) play a significant role in the binding affinity through hydrophobic interactions. The desolvation of these hydrophobic groups upon binding to the corresponding hydrophobic pockets (S4 and S2) of the protease results in a favorable increase in entropy, which is a major driving force for the binding process. The bulky Cha residue, in particular, is designed to maximize these hydrophobic contacts within the S2 pocket, often leading to a significant enhancement in inhibitory potency.

The interplay of these forces results in a high-affinity interaction between the peptide inhibitor and the NS3 protease, leading to effective inhibition of its enzymatic activity.

Despite a comprehensive search for scientific literature, no specific research articles, mechanistic studies, or data pertaining to the allosteric modulation and conformational dynamics of the chemical compound “this compound” could be located.

The performed searches aimed to identify:

Direct studies on the peptide this compound.

Information on its potential biological targets.

Analysis of peptides containing the Cyclohexylalanine-Cysteine (Cha-Cys) motif.

General literature on peptides with similar alternating acidic and hydrophobic amino acid sequences.

These searches did not yield any results containing the specific data required to generate the requested article, such as detailed research findings or data suitable for tabulation. General information on peptide conformational analysis and allosteric modulation of receptors is available but does not specifically reference this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" as outlined in the user's request, because the necessary foundational research and data are not available in the public domain.

Preclinical and in Vitro Research Applications of Asp D Glu Leu Glu Cha Cys

In Vitro Enzymatic Activity and Kinetic Studies

Research into Asp-D-Glu-Leu-Glu-Cha-Cys has focused on its ability to inhibit viral proteases, which are essential for viral replication. These studies are fundamental to understanding its mechanism of action and potency.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) Against Purified Target Proteases

The inhibitory activity of peptide derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.govscience.gov The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme. ncifcrf.gov

A study on inhibitors of the Hepatitis C Virus (HCV) NS3 protease, a serine protease vital for viral replication, evaluated a series of related peptide sequences. diva-portal.org Within this research, a closely related acetylated peptide, Ac-Asp-D-Glu-Leu-Ile-Cha-Cys-OH, demonstrated significant potency with an IC50 value of 0.015 µM (15 nM). diva-portal.org Another related peptide, PepA (Asp-glu-Leu-Ile-Cha-Cys-OH), where 'glu' represents D-glutamic acid, was also shown to be a potent inhibitor of the NS3 protease with an IC50 of 15 nM. nih.gov These findings highlight the high affinity of this structural class of peptides for the HCV NS3 protease.

While specific Ki values for the exact this compound sequence are not prominently available in the reviewed literature, the low nanomolar IC50 values of its close analogs suggest a strong inhibitory potential. The determination of these constants is a critical step, as lower values indicate higher potency and a stronger interaction with the target enzyme. ncifcrf.govscience.gov

Comparative Efficacy Assessments with Reference Inhibitors

To contextualize the potency of a new inhibitor, its efficacy is often compared to existing or reference compounds. In the development of HCV NS3 protease inhibitors, new peptide sequences are benchmarked against earlier generations or other known inhibitors.

For instance, the decapeptide inhibitor PepC (Asp-glu-Leu-Ile-Cha-Cys-Pro-Cha-Asp-Leu) showed an IC50 of less than 0.2 nM, which was a significant improvement over the hexapeptide PepA (Asp-glu-Leu-Ile-Cha-Cys-OH) with an IC50 of 15 nM. nih.gov This comparison demonstrates that extending the peptide sequence at the C-terminus can dramatically increase inhibitory potency by engaging additional binding sites on the protease. nih.gov Such comparative assessments are crucial for lead optimization, guiding medicinal chemists in designing more effective therapeutic candidates.

Cell-Based Bioactivity and Functional Assays

Beyond purified enzymes, it is essential to evaluate a compound's activity within a biological context, such as in cell cultures. evotec.com These assays provide insights into a compound's ability to enter cells and exert its effect in a more complex environment.

Evaluation of Antiviral Activity in Relevant Cell Culture Models

The ultimate preclinical test for an antiviral compound is its ability to inhibit viral replication in host cells. acs.org Cell-based assays are used to determine a compound's efficacy in a physiological setting. evotec.com Peptides containing D-amino acids are of particular interest for these studies, as they often exhibit greater resistance to degradation by cellular proteases, potentially leading to a longer half-life and sustained activity. mdpi.comcdnsciencepub.com

Studies on D-peptide inhibitors targeting the SARS-CoV-2 virus have shown that these compounds can effectively block viral infection in cell cultures. acs.orgmdpi.com For example, designed D-peptides targeting the viral spike protein neutralized SARS-CoV-2 infection in Vero cells with IC50 values in the low micromolar range. acs.org While specific cell-based antiviral data for this compound against HCV is not detailed in the available search results, the potent enzymatic inhibition of its analogs strongly suggests it would be a candidate for such cellular assays. The goal of these experiments is to demonstrate a significant reduction in viral replication at non-toxic concentrations of the peptide. biorxiv.org

Studies on Modulation of Intracellular Signaling Pathways

Proteases and their inhibitors can influence various cellular processes beyond their primary target. Amino acids and their transporters can act as sensors that influence intracellular signaling pathways, such as the mTOR and GCN2 pathways, which regulate protein synthesis, cell growth, and stress responses. researchgate.netresearchgate.net The inhibition of a key viral or cellular protease could, therefore, have downstream effects on these signaling networks.

However, specific studies detailing the modulation of intracellular signaling pathways by the peptide this compound are not available in the current body of research. Such investigations would typically involve analyzing changes in the phosphorylation status of key signaling proteins or alterations in gene expression following treatment of cells with the peptide.

In Vitro Structure-Activity Relationship (SAR) and Lead Optimization Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound correlates with its biological activity. mdpi.com For peptide inhibitors, this involves systematically modifying the amino acid sequence to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The development of inhibitors for the HCV NS3 protease has been heavily guided by SAR. Research has shown that modifications at various positions in the peptide sequence can have a profound impact on inhibitory activity. For example, the substitution of L-isoleucine for L-leucine at the P4 position in a related series did not significantly alter potency, whereas extending the peptide from a hexapeptide to a decapeptide dramatically increased efficacy. nih.gov

The inclusion of the non-proteinogenic amino acid cyclohexylalanine (Cha) at the P2 position and a D-amino acid at the P5 position (D-Glu) are themselves products of SAR studies, aimed at optimizing interactions within the protease's binding pockets and increasing stability. diva-portal.orgnih.gov Further optimization of this peptide scaffold could involve introducing other non-canonical amino acids or cyclizing the peptide to improve its stability and cell permeability. nih.govresearchgate.net These iterative design and testing cycles are central to transforming a promising lead compound into a potential drug candidate. diva-portal.org

Analysis of Amino Acid Substitutions and Their Impact on Peptide Potency and Selectivity

The potency and selectivity of peptide inhibitors are critically influenced by their amino acid composition. The specific sequence this compound is part of a family of peptides investigated as inhibitors of the Hepatitis C Virus (HCV) NS3 protease. The substitution of amino acids at various positions in the peptide backbone has been a key strategy to optimize inhibitory activity.

Research into product-based inhibitors for the HCV NS3 protease has demonstrated the critical role of specific residues. diva-portal.org A study systematically optimized the P5-P2 residues of a peptide sequence based on the natural NS4A/4B cleavage site (Ac-Asp-Glu-Met-Glu-Glu-Cys-OH), which had an IC50 of 1.0 µM. diva-portal.org Introducing non-natural amino acids and D-enantiomers led to dramatic increases in potency. For instance, the substitution of certain residues to yield Ac-Asp-D-Glu-Leu-Ile-Cha-Cys-OH resulted in a highly potent inhibitor with an IC50 value of 0.015 µM. diva-portal.org An even more potent variant, Ac-Asp-D-Gla-Leu-Ile-Cha-Cys-OH, where D-Glu was replaced by D-Gla (D-γ-carboxyglutamic acid), showed an IC50 of 0.0015 µM, highlighting the profound impact of a single substitution. diva-portal.org

The inclusion of the non-canonical amino acid L-cyclohexylalanine (Cha) at the P2 position and a D-amino acid at the P5 position were key to this enhanced potency. diva-portal.org Non-canonical amino acids are often used in inhibitor design to confer resistance to proteolytic degradation and to explore novel interactions with enzyme binding sites. mdpi.com The rationale for such substitutions is to improve the peptide's drug-like properties, including receptor binding and selectivity, by introducing conformational constraints and new side-chain functionalities. nih.govlifetein.com

Table 1: Impact of Amino Acid Substitutions on HCV NS3 Protease Inhibition diva-portal.org

| Peptide Sequence | IC50 (µM) |

|---|---|

| Ac-Asp-Glu-Met-Glu-Glu-Cys-OH | 1.0 |

| Ac-Met-Glu-Glu-Cys-OH | 150 |

| Ac-Asp-D-Glu-Leu-Ile-Cha-Cys-OH | 0.015 |

| Ac-Asp-D-Gla-Leu-Ile-Cha-Cys-OH | 0.0015 |

Investigating Strategies for Enhancing In Vitro Peptide Stability and Biological Efficacy

A primary challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in biological systems. Several strategies are employed to enhance the in vitro stability and, consequently, the biological efficacy of peptides like this compound.

One of the most effective strategies is the incorporation of non-proteinogenic amino acids. nih.gov The presence of a D-amino acid, such as D-Glu, in the peptide chain provides significant resistance to enzymatic cleavage, as proteases are typically specific for L-amino acids. researchgate.netunc.edu Similarly, the inclusion of other non-canonical residues like cyclohexylalanine (Cha) can sterically hinder protease access to the peptide backbone. mdpi.com

Terminal modifications are another common approach to increase peptide stability. nih.gov The acetylation of the N-terminus, as seen in related potent inhibitors, protects the peptide from degradation by aminopeptidases. nih.govlifetein.com

Furthermore, peptide cyclization is a widely used method to improve structural and enzymatic stability. nih.govmdpi.com The C-terminal cysteine (Cys) residue in the sequence provides a reactive thiol group that can be used to form a disulfide bridge or other covalent linkages, creating a more rigid and proteolytically resistant cyclic structure. nih.govmdpi.com These modifications collectively enhance the peptide's half-life in biological media, allowing it to exert its inhibitory effect for a longer duration. lifetein.com

In Vivo Preclinical Animal Model Studies

Following in vitro characterization, promising therapeutic candidates are typically advanced to preclinical studies in animal models to assess their efficacy and pharmacokinetic profiles in a living system.

Given that potent analogues of this compound are effective inhibitors of the HCV NS3 protease, the relevant disease model for efficacy assessment would be an animal model of Hepatitis C infection. diva-portal.org However, the development of such models has historically been challenging, which has complicated the in vivo testing of many potential HCV therapeutics. diva-portal.org While general principles suggest that potent enzyme inhibitors with good stability would show efficacy, specific in vivo efficacy data for the peptide this compound in animal models of HCV were not available in the reviewed literature. For other therapeutic areas, peptide inhibitors of different targets have demonstrated efficacy in preclinical models, such as Kv1.3 inhibitors in rat models of arthritis. google.com

The characterization of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a critical step in preclinical development. nih.gov PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, determining its concentration and persistence in the body over time. nih.gov PD studies, on the other hand, relate the drug concentration to its observed effect. nih.gov

For peptide-based drugs, achieving a favorable PK profile is often a significant hurdle. google.com The same structural modifications used to enhance in vitro stability also serve to improve pharmacokinetics. The incorporation of D-amino acids and other non-natural residues can reduce metabolic clearance, thereby extending the peptide's half-life in vivo. mdpi.comnih.gov For example, in the development of other peptide therapeutics, the inclusion of hydrophobic residues has been shown to significantly decrease metabolic clearance in rats. nih.gov General strategies to prolong the systemic exposure of polypeptides in animals include formulating them in long-acting release vehicles or modifying them to reduce clearance. google.com Specific PK/PD data for this compound in animal systems were not found in the reviewed literature.

Table 2: Compound Names

| Abbreviation/Name | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| D-Asp | D-Aspartic Acid |

| D-Glu | D-Glutamic Acid |

| D-Gla | D-γ-carboxyglutamic acid |

| Leu | Leucine (B10760876) |

| Ile | Isoleucine |

| Glu | Glutamic Acid |

| Met | Methionine |

| Cha | L-Cyclohexylalanine |

| Cys | Cysteine |

| Arg | Arginine |

| D-Phe | D-Phenylalanine |

Advanced Analytical and Computational Characterization of Asp D Glu Leu Glu Cha Cys

High-Resolution Mass Spectrometry for Peptide Characterization

High-resolution mass spectrometry (HRMS) stands as a cornerstone technology for the detailed structural verification of complex peptides. lcms.cz Its ability to provide highly accurate mass measurements is indispensable for confirming molecular identity and characterizing impurities. criver.com For a modified peptide like Asp-D-Glu-Leu-Glu-Cha-Cys, HRMS is crucial for confirming not only the amino acid sequence but also the presence of non-standard residues and the cyclic structure. proteinmetrics.com

Peptide Mapping and Accurate Molecular Weight Determination

Peptide mapping is a critical quality control method used to confirm the primary structure of a peptide. bioanalysis.in This process typically involves the chemical or enzymatic cleavage of the peptide into smaller, more manageable fragments, which are then analyzed by LC-HRMS. nih.gov For this compound, the cyclic nature and the presence of a D-amino acid present a unique challenge, as standard proteases like trypsin may have altered or inhibited activity. eastport.cz Therefore, a combination of proteases (e.g., Glu-C, Asp-N) or chemical cleavage methods might be necessary to achieve complete sequence coverage. nih.govpromega.com

The initial step involves determining the intact molecular weight of the peptide with high accuracy (sub-ppm) using an HRMS instrument, such as an Orbitrap or TOF analyzer. bioanalysis.in This confirms the correct elemental composition. Subsequently, the peptide is subjected to fragmentation. The resulting experimental masses of the fragments are then compared against a theoretical digest of the expected sequence. bioanalysis.in Tandem mass spectrometry (MS/MS) provides direct and accurate sequence characterization, helping to pinpoint the location of the D-Glu and Cha residues. nih.gov

Table 1: Illustrative HRMS Data for Intact and Fragmented this compound This table presents hypothetical data for illustrative purposes.

| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z (HRMS) | Mass Error (ppm) | Identification |

| Intact Peptide | 772.3492 | 773.3565 [M+H]⁺ | < 5 | Confirmed |

| Fragment 1 | 247.0981 | 248.1054 [M+H]⁺ | < 5 | Asp-D-Glu |

| Fragment 2 | 360.2033 | 361.2106 [M+H]⁺ | < 5 | Leu-Glu |

| Fragment 3 | 266.1420 | 267.1493 [M+H]⁺ | < 5 | Cha-Cys |

Identification and Quantification of Peptide Metabolites in Biological Matrices

Understanding the metabolic fate of a peptide therapeutic is crucial. The study of metabolic degradation products of synthetically modified peptides in biological matrices like serum or plasma is a significant challenge. mass-analytica.com LC-HRMS is the primary tool for this purpose. mass-analytica.com The strategy involves incubating the peptide in a relevant biological matrix (e.g., human serum, liver microsomes) and analyzing samples over time. mass-analytica.commass-analytica.com

Metabolites are identified by comparing the LC-HRMS data of the incubated samples against a time-zero or control sample. acs.org New peaks that appear over time are flagged as potential metabolites. Their structures are proposed based on the mass shift from the parent peptide, which can indicate metabolic transformations such as hydrolysis (peptide bond cleavage), oxidation, or deamidation. mass-analytica.comacs.org Top-down differential mass spectrometry can readily reveal potential metabolites from complex biological matrices. acs.org Given that this compound is a cyclic peptide with non-standard residues, specialized software may be required to predict and identify all potential cleavage sites and metabolic products. mass-analytica.commass-analytica.com Label-free quantification methods can be used to assess the rate of degradation and the formation of major metabolites by comparing peak intensities or areas over the incubation period. acs.orgnih.gov

Advanced Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatography is essential for separating the target peptide from a complex mixture of impurities that can arise during synthesis, such as deletion sequences, insertion sequences, or incompletely deprotected species. waters.com

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Separation and Quantitation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for peptide analysis, including superior resolution, increased sensitivity, and faster analysis times. chromatographytoday.comlabmal.com These improvements are achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. nih.govamericanpharmaceuticalreview.com For a complex sample containing this compound and its related impurities, the high peak capacity of UHPLC is critical for achieving baseline separation, which is necessary for accurate quantification. labmal.commdpi.com

A typical UHPLC method for this peptide would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and acetonitrile, often with an additive like formic acid to improve peak shape. waters.comamericanpharmaceuticalreview.com The high resolution allows for the separation of closely related impurities that might otherwise co-elute. chromatographytoday.com When coupled with UV and/or HRMS detection, UHPLC provides a powerful platform for both purity assessment and impurity identification in a single run. waters.commdpi.com

Table 2: Example UHPLC Gradient for Peptide Purity Analysis This table presents a typical gradient for illustrative purposes.

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| 0.0 | 0.4 | 95 | 5 |

| 2.0 | 0.4 | 95 | 5 |

| 20.0 | 0.4 | 50 | 50 |

| 22.0 | 0.4 | 5 | 95 |

| 25.0 | 0.4 | 5 | 95 |

| 25.1 | 0.4 | 95 | 5 |

| 30.0 | 0.4 | 95 | 5 |

Chiral Separation Methods for Distinguishing D- and L-Amino Acid Enantiomers

The presence of a D-glutamic acid residue in the peptide sequence necessitates specialized analytical methods to confirm its enantiomeric identity and to separate it from its all-L diastereomer, which could be a significant process-related impurity. Chiral chromatography is the most common approach. mdpi.com

This can be achieved in two main ways. The first is direct separation using a chiral stationary phase (CSP). chromatographytoday.com Crown ether-based CSPs, for example, have been shown to be particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The second method involves derivatizing the peptide or its constituent amino acids (after hydrolysis) with a chiral derivatizing agent, creating diastereomers that can then be separated on a standard achiral reversed-phase column. jst.go.jp LC-MS is often used for detection and identification. jst.go.jp The development of a robust chiral separation method is essential to ensure that the correct enantiomer has been incorporated and to quantify any enantiomeric impurities. researchgate.netlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

While mass spectrometry and chromatography excel at confirming the primary structure and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure and dynamic properties of peptides in solution. nih.govepa.gov For a conformationally constrained cyclic peptide like this compound, NMR is vital for understanding its bioactive shape. acs.orguri.edu

A suite of 1D and 2D NMR experiments is employed to achieve this. tricliniclabs.com

1D ¹H NMR provides an initial fingerprint of the peptide and can be used to check for purity. acs.org

2D TOCSY (Total Correlation Spectroscopy) is used to identify all protons within a single amino acid's spin system. tricliniclabs.com

2D NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (< 5 Å), providing crucial distance restraints that define the peptide's fold and the relative orientation of the amino acid side chains. tricliniclabs.com

2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment, especially in complex regions of the spectrum. tricliniclabs.com

These experiments allow for the complete assignment of proton and carbon signals and the calculation of a high-resolution 3D structure. researchgate.net This structural information is critical for understanding how the peptide interacts with its biological target. Furthermore, NMR can be used to study these interactions directly by monitoring changes in the peptide's NMR spectrum upon the addition of a binding partner, a process that can identify the specific amino acid residues involved in the interaction. acs.orgacs.orgmarquette.edu

Table 3: Key NMR Experiments for Characterizing this compound

| NMR Experiment | Information Obtained | Relevance for this compound |

| TOCSY | Identifies proton spin systems for each amino acid residue. tricliniclabs.com | Assigns all protons for Asp, D-Glu, Leu, Glu, Cha, and Cys. |

| NOESY | Provides through-space proton-proton distances (< 5 Å). tricliniclabs.com | Defines the 3D fold of the cyclic backbone and side-chain orientations. |

| ROESY | Similar to NOESY, useful for intermediate-sized molecules. researchgate.net | Complements NOESY data for accurate distance restraints. |

| HSQC | Correlates ¹H with directly bonded ¹³C or ¹⁵N nuclei. tricliniclabs.com | Aids in resolving spectral overlap and confirms assignments. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). tricliniclabs.com | Helps in assigning quaternary carbons and side-chain connections. |

| Chemical Shift Perturbation | Monitors changes in NMR signals upon ligand binding. acs.org | Maps the binding interface when the peptide interacts with a target protein. |

Three-Dimensional Structure Elucidation of this compound in Solution

The determination of a peptide's three-dimensional structure in a solution state, which mimics its physiological environment, is crucial for understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost technique for this purpose, as it can determine the structures of molecules in solution without the need for crystallization. uzh.ch

The process of 3D structure elucidation for a peptide like this compound involves several key steps: uzh.ch

Sample Preparation: The peptide is synthesized, purified to greater than 95%, and dissolved in a suitable solvent system, often a mixture of H₂O and D₂O. Conditions such as pH, temperature, and concentration are optimized to ensure the peptide is stable and folded. uzh.ch

NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed. These typically include:

COSY (Correlated Spectroscopy): Identifies protons that are coupled through chemical bonds, which is useful for identifying amino acid spin systems. uzh.ch

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a given amino acid's spin system. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5 Å), regardless of whether they are near each other in the primary sequence. The intensity of a NOE signal is inversely proportional to the sixth power of the distance between the protons. uzh.ch

Resonance Assignment: The signals (resonances) in the NMR spectra are meticulously assigned to specific protons within the peptide's sequence (Asp¹, D-Glu², Leu³, Glu⁴, Cha⁵, Cys⁶). uzh.ch

Structural Calculations: The distance information extracted from the NOESY spectrum is used as constraints in computational structure calculation programs. Algorithms employing distance geometry and simulated annealing, often within software packages like CYANA or AMBER, are used to generate an ensemble of 3D structures that are consistent with the experimental NMR data. nih.govnih.gov The final output is not a single structure but a collection of closely related conformers that represent the dynamic nature of the peptide in solution. nih.gov

| NMR Experiment | Primary Information Obtained | Contribution to Structure |

|---|---|---|

| 1D ¹H | Initial assessment of sample complexity and folding. | Provides a general spectral fingerprint. |

| 2D COSY/TOCSY | Through-bond proton-proton connectivities. | Aids in the sequential assignment of amino acid residues. uzh.ch |

| 2D NOESY | Through-space proton-proton proximities (< 5Å). | Provides the crucial inter-proton distance restraints for 3D structure calculation. uzh.ch |

| ¹H-¹⁵N HSQC | Correlation of backbone amide protons and nitrogen atoms (requires ¹⁵N labeling). | Resolves spectral overlap and simplifies assignment. |

Characterization of Peptide-Target Binding Interfaces by NMR

Once a peptide's target is known (e.g., a receptor or enzyme like the HCV NS3 protease), NMR spectroscopy is a powerful tool to map the precise binding interface at atomic resolution. frontiersin.org This is achieved primarily through titration experiments where the target protein is incrementally added to an NMR sample of the isotopically labeled peptide.

Chemical Shift Perturbation (CSP) Analysis: This is the most common method for identifying a binding interface. frontiersin.org Upon binding to a larger target molecule, the local chemical environment of the peptide's amino acid residues involved in the interaction changes. This change is detected as a shift in the position of their corresponding signals in an NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum). By monitoring which residues experience significant chemical shift perturbations, researchers can precisely identify the peptide's binding epitope. frontiersin.org The magnitude of the shift can also provide information on the binding affinity. frontiersin.org

Other NMR Techniques:

Saturation Transfer Difference (STD) NMR: Identifies which parts of the peptide are in close contact with the target protein.

Paramagnetic Relaxation Enhancement (PRE): A paramagnetic spin label is attached to the target protein, causing signal broadening for nearby peptide nuclei, providing long-range distance information. frontiersin.org

These experiments reveal the specific amino acids (e.g., the cyclohexylalanine or glutamate (B1630785) residues) that form key contacts, such as hydrogen bonds, hydrophobic interactions, or salt bridges, with the target protein. researchgate.net

| Residue | Observed CSP (ppm) | Inference |

|---|---|---|

| Asp¹ | 0.02 | Not likely at the core binding interface. |

| D-Glu² | 0.25 | Strongly perturbed; likely a key interaction site. |

| Leu³ | 0.05 | Minor perturbation; may be near the interface. |

| Glu⁴ | 0.18 | Significantly perturbed; likely involved in binding. |

| Cha⁵ | 0.31 | Most perturbed residue; critical for binding, likely via hydrophobic interaction. |

| Cys⁶ | 0.09 | Moderate perturbation; potentially flanking the primary interaction site. |

Note: Data is hypothetical and for illustrative purposes.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable in modern peptide research, providing insights that complement experimental data and guide the design of new molecules with enhanced properties. springernature.com

Application of Molecular Docking and Dynamics Simulations for Predicting Binding Modes and Affinities

Molecular docking and molecular dynamics (MD) simulations are a powerful combination used to study peptide-target interactions in silico. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the target protein) to form a stable complex. nih.gov The process involves:

Preparing the 3D structures of both the peptide and the target protein.

Using a search algorithm, such as a Lamarckian Genetic Algorithm, to explore numerous possible binding poses within the target's active site. nih.gov

Ranking these poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govnih.gov

This method provides a static snapshot of the most probable binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts. scispace.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations introduce motion and flexibility, offering a more realistic view of the complex. nih.gov Starting from a high-scoring docked pose, an MD simulation calculates the movements of every atom in the peptide-target complex over time by solving Newton's equations of motion. These simulations, often running for hundreds of nanoseconds, can:

Assess the stability of the predicted binding pose.

Reveal conformational changes in the peptide or target upon binding.

Provide a more rigorous calculation of binding free energies.

| Parameter | Finding | Implication |

|---|---|---|

| Docking Score | -9.8 kcal/mol | Predicts strong binding affinity. |

| Key H-Bonds | Glu⁴ with Arg151 (target); Asp¹ with Lys155 (target) | Identifies specific electrostatic interactions stabilizing the complex. |

| Key Hydrophobic Contact | Cha⁵ within a hydrophobic pocket of the target. | Highlights the critical role of the non-natural amino acid for binding. |

| MD Simulation RMSD | < 2 Å over 200 ns | The peptide-target complex is stable over the simulation time. |

Note: Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Peptide Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govrsc.org For peptides, QSAR is a valuable tool for rational design and optimization. researchgate.net

The process involves:

Data Collection: A dataset of peptides similar to this compound with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these can include descriptors for each amino acid based on their physicochemical properties (e.g., hydrophobicity, size, charge) or 3D properties of the whole peptide. nih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors (structure) to the activity. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized peptide analogues, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. This approach significantly reduces the time and cost associated with trial-and-error optimization. nih.gov

| Descriptor Class | Specific Example | Property Represented |

|---|---|---|

| Physicochemical | Hydrophobicity Scale (e.g., Kyte-Doolittle) | Tendency of the amino acid side chain to avoid water. |

| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of the side chain. |

| Principal Component Scores (z-scores) | z1, z2, z3 | Composite variables derived from multiple physicochemical properties, representing hydrophobicity, size, and electronic properties. nih.gov |

| Electronic | pKa | The acidity/basicity of ionizable side chains (Asp, Glu). |

Integration of Artificial Intelligence and Machine Learning Algorithms in Peptide Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide discovery, moving beyond predictive modeling to generative design. nih.govpolifaces.de These advanced computational tools can analyze vast datasets of peptide sequences and activities to learn complex structure-activity relationships that are not apparent to human researchers. researchgate.net

Key applications of AI/ML in peptide design include:

Predictive Models: ML algorithms (e.g., Random Forests, Support Vector Machines, Deep Neural Networks) can be trained to build highly accurate predictive models for various peptide properties, including target binding affinity, solubility, and metabolic stability. nih.gov

Generative Models: This is a frontier in peptide design. Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can learn the underlying patterns of known active peptides and then generate entirely new peptide sequences that are predicted to be highly active. polifaces.deresearchgate.net This allows for the exploration of a much larger chemical space than is possible with traditional methods. mdpi.com

| Approach | Description | Application for this compound |

|---|---|---|

| Classifier Models | Trains a model to categorize peptides (e.g., active vs. inactive). nih.gov | Quickly screen a virtual library to identify analogues likely to be active. |

| Predictive Regression Models | Trains a model to predict a continuous value (e.g., binding affinity). nih.gov | Estimate the binding affinity of newly designed analogues before synthesis. |

| Deep Generative Models (GANs, VAEs) | Generates novel peptide sequences based on learned properties of a training set. nih.gov | Design entirely new hexapeptides with optimized properties for inhibiting a specific target. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Asp-D-Glu-Leu-Glu-Cha-Cys with high purity?

- Methodological Answer : Synthesis should prioritize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Use iterative coupling cycles with HBTU/HOBt activation for optimal yield. Purity assessment via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and MALDI-TOF mass spectrometry is critical. Post-synthesis purification via preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent improves homogeneity .

- Experimental Design Tip : Include negative controls (e.g., omission of coupling agents) to verify reaction efficiency. Monitor side reactions like aspartimide formation using LC-MS .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine circular dichroism (CD) spectroscopy to confirm secondary structure and nuclear magnetic resonance (NMR) for sequence verification. For NMR, use 2D experiments (TOCSY, NOESY) in D₂O or DMSO-d6 to resolve stereochemical ambiguities. Cross-reference with computational models (e.g., Rosetta or GROMACS) to validate conformational stability .

- Data Contradiction Analysis : Discrepancies between experimental and computational data may arise from solvent effects or force field limitations. Replicate measurements under varying pH and ionic strength to isolate variables .

Q. What are the primary biochemical targets of this compound, and how can they be identified?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Use phage display libraries or yeast two-hybrid screens for de novo target discovery. Validate hits via competitive ELISA with known ligands .

- Advanced Consideration : Cross-species homology modeling (e.g., BLASTp) helps predict conserved binding domains, but experimental validation in native cellular contexts (e.g., CRISPR knockouts) is essential to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability studies (40°C, 75% RH) with LC-MS monitoring. Compare degradation profiles in PBS vs. serum-containing media to differentiate hydrolysis from enzymatic cleavage. Use protease inhibitors (e.g., PMSF, EDTA) to isolate degradation pathways .

- Statistical Approach : Apply time-series ANOVA with Tukey’s post hoc test to identify significant degradation thresholds. Report confidence intervals for half-life estimates to contextualize variability .

Q. What strategies optimize in silico modeling of this compound for dynamic interaction studies?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) and CHARMM36 force fields. Incorporate enhanced sampling techniques (e.g., metadynamics) to explore rare conformational states. Validate against experimental NMR or X-ray crystallography data .

- Data Interpretation : Quantify root-mean-square deviation (RMSD) and fluctuation (RMSF) metrics to assess convergence. Address force field biases by comparing results across AMBER and OPLS-AA frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.